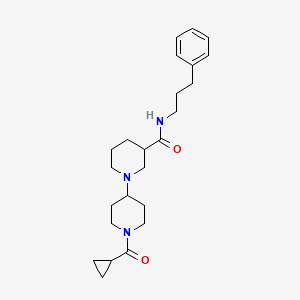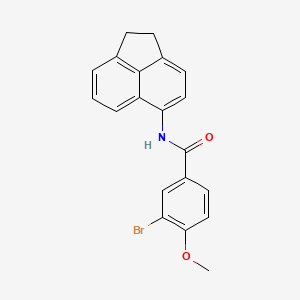
N'-(4-hydroxy-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-hydroxy-3-nitrobenzylidene)-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as NBDC, and it has been shown to exhibit a range of biochemical and physiological effects that make it a promising candidate for further investigation.
作用機序
The mechanism of action of NBDC is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. NBDC has been shown to induce apoptosis (programmed cell death) in cancer cells, and it has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, NBDC has been shown to exhibit a range of other biochemical and physiological effects. Studies have shown that NBDC has antioxidant activity, and it has been proposed as a potential therapeutic agent for the treatment of various oxidative stress-related diseases. NBDC has also been shown to have anti-inflammatory activity, and it has been proposed as a potential therapeutic agent for the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of NBDC for lab experiments is its potent anti-cancer activity. This makes it a promising candidate for further investigation as a potential therapeutic agent for the treatment of various types of cancer. However, one of the limitations of NBDC is its relatively complex synthesis method, which may make it difficult to produce in large quantities for use in lab experiments.
将来の方向性
There are many potential future directions for the study of NBDC. One area of research that is particularly promising is the development of new synthetic methods for the production of NBDC. This could help to overcome some of the limitations associated with the current synthesis method, and it could also make NBDC more widely available for use in lab experiments.
Another potential future direction for the study of NBDC is the investigation of its potential therapeutic applications in other diseases besides cancer. For example, NBDC has been shown to have antioxidant and anti-inflammatory activity, and it may have potential as a therapeutic agent for the treatment of various other diseases that are associated with oxidative stress and inflammation.
Overall, the study of NBDC is an exciting and promising area of research, and there are many potential future directions that could lead to new discoveries and advancements in the field of scientific research.
合成法
The synthesis of NBDC involves a multi-step process that begins with the reaction of 2,3-dihydro-1,4-benzodioxine-2-carbohydrazide with 4-hydroxy-3-nitrobenzaldehyde. This reaction is typically carried out in the presence of a suitable solvent and a catalyst, and it results in the formation of NBDC as a yellow crystalline solid.
科学的研究の応用
NBDC has been the subject of numerous scientific studies, and it has been shown to have a range of potential applications in various fields of research. One of the most promising areas of research for NBDC is in the field of cancer research. Studies have shown that NBDC has potent anti-cancer activity, and it has been proposed as a potential therapeutic agent for the treatment of various types of cancer.
特性
IUPAC Name |
N-[(E)-(4-hydroxy-3-nitrophenyl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6/c20-12-6-5-10(7-11(12)19(22)23)8-17-18-16(21)15-9-24-13-3-1-2-4-14(13)25-15/h1-8,15,20H,9H2,(H,18,21)/b17-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCGMXMMBFQDFJD-CAOOACKPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CC(=C(C=C3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethyl-4(3H)-pyrimidinone](/img/structure/B6102189.png)
![(1-{[5-(methoxymethyl)-2-thienyl]carbonyl}-3-piperidinyl)(4-phenoxyphenyl)methanone](/img/structure/B6102196.png)
![3-{1-[(4-methoxy-1-naphthyl)methyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B6102206.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-[1-(4-fluorophenyl)ethyl]benzamide](/img/structure/B6102214.png)
![4-[3-methyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridin-6-yl]phenol](/img/structure/B6102215.png)
![2-[(4-chlorophenyl)thio]butanamide](/img/structure/B6102230.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6102232.png)
![N-[1-{[2-(2,4-dihydroxy-3,6-dimethylbenzylidene)hydrazino]carbonyl}-2-(3,4-dimethoxyphenyl)vinyl]benzamide](/img/structure/B6102238.png)
![{3-(2-phenylethyl)-1-[(phenylthio)acetyl]-3-piperidinyl}methanol](/img/structure/B6102241.png)
![4-({[2-(4-methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)benzoic acid](/img/structure/B6102247.png)

![5-{[5-(4-methoxy-2-nitrophenyl)-2-furyl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6102260.png)
![N-methyl-N-(2-phenylethyl)-5-{[2-(1,3-thiazol-2-yl)-1-pyrrolidinyl]methyl}imidazo[2,1-b][1,3]thiazole-6-carboxamide](/img/structure/B6102267.png)